molecular formula C14H30O8 B1673116 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol CAS No. 5617-32-3

3,6,9,12,15,18-Hexaoxaicosane-1,20-diol

Cat. No. B1673116
CAS RN: 5617-32-3
M. Wt: 326.38 g/mol
InChI Key: XPJRQAIZZQMSCM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol is C14H30O8 . The InChI code is 1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 .


Physical And Chemical Properties Analysis

The molecular weight of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol is 326.39 . It has a melting point of 10-12 degrees Celsius .

Scientific Research Applications

Quantitative Microanalysis of Glycosphingolipids

  • Application : Quantitative microanalysis in the picomole range by HPLC.
  • Details : The method involves HPLC of perbenzoylated derivatives of glycosphingolipids, using a linear gradient of dioxane in hexane for elution. The technique allows for detailed analysis of neutral glycosphingolipids (Ullman & McCluer, 1978).

Enantioselective Alkane Hydroxylation

  • Application : Hydroxylation of linear alkanes using engineered cytochromes.
  • Details : Cytochrome P450 BM-3 was modified for regio- and enantioselective alkane hydroxylation, demonstrating high activity and product turnovers (Peters, Meinhold, Glieder, & Arnold, 2003).

Cytotoxicity Studies on Triterpenes

  • Application : Investigating cytotoxic efficacy against human cancer cell lines.
  • Details : Triterpenes isolated from Ficus microcarpa showed significant cytotoxic activities, providing insights into potential therapeutic applications (Chiang et al., 2005).

Polymer Research

  • Application : Studying the viscosity/molecular weight relation for poly(hexene-1 sulphone).
  • Details : Viscosity measurements in different solvents provided insights into the polymer's molecular characteristics (Bates & Ivin, 1967).

Diesel Engine Performance

  • Application : Evaluating glycerol derivatives as additives for diesel fuel.
  • Details : The study explored the influence of glycerol ketal ester on diesel properties, highlighting potential for emission reduction (Oprescu et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJRQAIZZQMSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204698
Record name Heptaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18-Hexaoxaicosane-1,20-diol

CAS RN

5617-32-3
Record name Heptaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Polyethylene glycol 350
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptaethylene glycol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Heptaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18-hexaoxaicosane-1,20-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Heptaethylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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